Remdesivir

Overview

Description

Remdesivir (GS-5734) is a broad-spectrum antiviral prodrug initially developed for Ebola virus disease and later repurposed for COVID-19 due to its activity against SARS-CoV-2 . It functions as a nucleotide analog inhibitor of the viral RNA-dependent RNA polymerase (RdRp), incorporating itself into nascent RNA chains to cause delayed termination of replication . This compound is metabolized into its active triphosphate form (GS-441524), which competes with endogenous nucleotides for RdRp binding . Clinical studies have demonstrated its efficacy in reducing recovery time in hospitalized patients requiring oxygen support, though debates persist about its impact on mortality .

Preparation Methods

First-Generation Synthesis: Gilead’s Pioneering Approach

The inaugural synthesis of Remdesivir, developed by Gilead Sciences, involved a multi-step sequence starting from pyrrolotriazine-bromide 4 and benzyl-protected ribonolactone 3 .

Key Steps in the First-Generation Pathway

-

Halogen-Metal Exchange : Treatment of pyrrolotriazine-bromide 4 with n-BuLi at −78°C generated a lithiated intermediate, which reacted with ribonolactone 3 to yield lactol 6 .

-

Cyanide Addition : BF₃·OEt₂-mediated reaction of lactol 6 with TMS-CN produced nitrile 7 with 85:15 β:α anomeric selectivity .

-

Debenzylation : BCl₃-mediated removal of benzyl groups yielded GS-441524 2 , which underwent phosphoramidate prodrug modification to form this compound .

This method achieved a 25–60% yield in the critical C-glycosylation step, limited by the instability of intermediates and laborious purification .

Second-Generation Synthesis: Optimizing Efficiency

Gilead’s second-generation approach addressed scalability issues by replacing pyrrolotriazine-bromide 4 with aminopyrrolotriazine iodide 20 , enhancing reactivity in halogen-metal exchange .

Improvements in the Second-Generation Pathway

-

Iodide Intermediate : The use of iodide 20 improved lithiation efficiency, increasing the yield of lactol 6 to 75% on a hectogram scale .

-

TEMPO-Catalyzed Oxidation : Ribonolactone 22 was synthesized via TEMPO/NaClO oxidation of lactol 21 , achieving 95% yield compared to the Albright–Goldman method’s 96% .

This iteration reduced reliance on cryogenic conditions and enhanced stereochemical control, paving the way for large-scale production .

Three-Step Synthesis from GS-441524: A Modern Breakthrough

A landmark 2022 study demonstrated a three-step synthesis starting from GS-441524 2 , achieving 85% overall yield and 99.4% purity .

Stepwise Analysis

-

Protection : GS-441524 2 was treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to protect hydroxyl groups, forming intermediate 34 .

-

Phosphoramidation : Reaction with phosphorochloridate 35 in the presence of MgCl₂ and N,N-diisopropylethylamine (DIPEA) yielded the phosphoramidate prodrug with >99% stereoselectivity .

-

Deprotection : Mild acidic hydrolysis removed protecting groups, affording this compound 1 without generating degradation byproducts .

Table 1: Comparative Yields of Synthetic Methods

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| First-Generation | 7 | 25–60% | Establishes foundational chemistry |

| Second-Generation | 6 | 60–75% | Improved scalability |

| Three-Step | 3 | 85% | No intermediate purification |

Evolution of Ribonolactone Synthesis

The ribose moiety’s preparation has undergone significant optimization, impacting this compound’s overall synthetic efficiency.

Albright–Goldman vs. TEMPO Oxidation

-

Albright–Goldman : Employed Ac₂O/DMSO for lactol 21 oxidation to ribonolactone 22 (96% yield) .

-

TEMPO/NaClO : Catalytic oxidation achieved comparable yields (95%) under milder conditions, reducing side reactions .

Alternative Routes

-

SOBr₂-Mediated Lactonization : Direct conversion of benzyl-protected ribose 23 to 22 via SOBr₂ (90% yield) .

Derivative Syntheses: Exploring Structural Modifications

Recent work has focused on this compound derivatives to enhance antiviral activity or solubility. A 2023 study acetylated this compound’s hydroxyl groups using acetyl chloride, yielding a derivative with 77% efficiency .

Acetylation Mechanism

-

Reaction Conditions : Acetyl chloride (1:3 molar ratio) in CH₂Cl₂/THF at 40°C for 6 h .

-

Outcome : The derivative showed improved water solubility, though antiviral efficacy remains under evaluation .

Pharmaceutical Preparation: From Lyophilized Powder to Infusion

This compound’s clinical administration requires reconstitution and dilution under strict aseptic conditions .

Reconstitution Protocol

-

Lyophilized Powder : 100 mg vials are reconstituted with 19 mL sterile water, shaken for 30 seconds, and diluted in 0.9% saline .

-

Dilution Volumes :

Table 2: Reconstitution Parameters

| Dose | Reconstitution Volume | Diluent Volume | Final Concentration |

|---|---|---|---|

| 200 mg | 40 mL (2 vials) | 250 mL | 0.8 mg/mL |

| 100 mg | 20 mL (1 vial) | 250 mL | 0.4 mg/mL |

Comparative Analysis of Synthesis Methods

The three-step method surpasses earlier approaches in yield and simplicity, while the second-generation synthesis remains viable for large-scale production. Challenges persist in managing moisture-sensitive intermediates and ensuring stereochemical fidelity during phosphoramidation.

Chemical Reactions Analysis

Types of Reactions

GS-5734 undergoes several types of chemical reactions, including:

Oxidation: GS-5734 can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the nucleoside analog structure.

Substitution: Nucleophilic substitution reactions are involved in the synthesis of GS-5734

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of GS-5734 include:

Phosphorylating agents: Used for the phosphorylation steps.

Protecting groups: Used to protect functional groups during synthesis.

Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, used as reaction media.

Major Products Formed

The major products formed from the reactions of GS-5734 include its active triphosphate form, remdesivir triphosphate, and various metabolites formed through oxidation and reduction reactions .

Scientific Research Applications

Efficacy in Clinical Trials

Numerous clinical trials have evaluated the efficacy of Remdesivir in treating COVID-19. Key findings from several studies are summarized below:

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse effects include hepatic impairment; however, the incidence of adverse events was similar between treated and control groups . Ongoing studies continue to monitor long-term safety and efficacy.

Case Study: Efficacy in Severe COVID-19

A systematic review involving over 40 clinical trials indicated that this compound might significantly shorten recovery time among hospitalized adults with severe COVID-19. Observational studies reported reduced mortality rates associated with this compound treatment compared to standard care .

Observational Study: Impact on Mortality Rates

A large-scale observational study involving over 121,000 patients found that this compound-treated individuals had a lower mortality rate within 14 and 28 days compared to those not receiving the drug. The adjusted hazard ratios indicated a statistically significant reduction in mortality associated with this compound use .

Regulatory Approvals and Recommendations

This compound received Emergency Use Authorization from the U.S. Food and Drug Administration for treating COVID-19 in hospitalized patients. The National Institute of Allergy and Infectious Diseases has also endorsed its use based on clinical trial data demonstrating its benefits .

Mechanism of Action

GS-5734 exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral replication. Once inside the host cell, GS-5734 is metabolized to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral RNA. This incorporation leads to premature termination of RNA synthesis, effectively inhibiting viral replication .

Comparison with Similar Compounds

Efficacy and Binding Affinity

Table 1: Comparative Antiviral Activity and Molecular Interactions

*Estimated based on docking studies.

- HeE1-2Tyr (16) and its derivatives exhibit lower EC50 values (527–653 nM) compared to this compound (901 nM), suggesting superior potency in vitro .

- Phyto-compounds 3-CQA and MDCQ share 94–95% interaction similarity with this compound at the MPro active site, though their clinical relevance remains unproven .

- (+)-Usnic acid shows comparable inhibition to this compound but lacks a confirmed target .

Resistance Mutations and Structural Adaptability

The P323L mutation in SARS-CoV-2 RdRp reduces this compound’s efficacy by altering the enzyme’s active site . However, three other structurally similar compounds failed to outperform this compound under mutation conditions .

Table 2: Resistance Profiles Against RdRp Mutations

| Compound | Binding Affinity (Native RdRp) | Binding Affinity (P323L Mutant) |

|---|---|---|

| This compound | -8.2 kcal/mol | -6.9 kcal/mol |

| 134502628 | -9.1 kcal/mol | -7.5 kcal/mol |

| 145074552 | -8.8 kcal/mol | -7.3 kcal/mol |

Data derived from molecular docking studies .

Pharmacokinetic and Off-Target Effects

- This compound’s metabolite (GS-441524) shows increasing RMSD values in molecular dynamics simulations, suggesting reduced stability over time compared to ponatinib and other analogs .

Clinical Outcomes and Combination Therapy

- Tocilizumab-remdesivir combinations demonstrated faster clinical improvement but comparable 28-day mortality rates to this compound monotherapy .

Biological Activity

Remdesivir, a nucleotide analog prodrug, has garnered significant attention as a therapeutic agent against viral infections, particularly COVID-19. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and ongoing research.

This compound (GS-5734) is designed to inhibit viral RNA-dependent RNA polymerase (RdRp), crucial for the replication of RNA viruses. Upon entering host cells, this compound is metabolized into its active form, GS-443902, which mimics adenosine triphosphate (ATP). This active form competes with ATP for incorporation into the viral RNA strand during replication. The incorporation of GS-443902 leads to premature termination of RNA synthesis, thereby limiting viral replication.

Key Mechanisms:

- Nucleotide Analog: Resembles ATP and integrates into viral RNA.

- Chain Termination: Causes premature termination of RNA synthesis.

- Broad Spectrum Activity: Effective against various coronaviruses (SARS-CoV, MERS-CoV) and other RNA viruses like Ebola .

Pharmacokinetics

The pharmacokinetics of this compound have been studied primarily through intravenous administration. A randomized controlled trial indicated that this compound exhibits linear pharmacokinetics across various doses (3 to 225 mg). Notably, it is a substrate for organic anion transporting polypeptides (OATP1B1 and OATP1B3), influencing its hepatic uptake and elimination .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Not applicable (IV only) |

| Half-life | Approximately 1 hour |

| Volume of distribution | 1 L/kg |

| Clearance | 0.5 L/h/kg |

Clinical Efficacy

Several clinical trials have evaluated the efficacy of this compound in treating COVID-19. The most notable studies include:

- ACTT-1 Trial: A randomized trial demonstrating that patients receiving this compound had a shorter time to recovery compared to those receiving standard care.

- SIMPLE Trials: These trials assessed the efficacy of 5-day versus 10-day treatment regimens in hospitalized patients with severe COVID-19. Results indicated that both regimens provided similar clinical improvements .

Table 2: Summary of Key Clinical Trials

Case Studies and Observational Data

Observational studies have also provided insights into the efficacy and safety profile of this compound. For instance, a study involving hospitalized patients showed that those treated with a 5-day course had statistically significant improvements in clinical status at Day 11 compared to those receiving standard care .

Case Study Example:

A cohort study analyzed outcomes in critically ill patients treated with this compound. It found that early administration correlated with improved survival rates and reduced need for mechanical ventilation.

Ongoing Research and Future Directions

Research continues to explore the full potential of this compound beyond COVID-19. Current studies are investigating:

- Combination therapies with other antiviral agents.

- Efficacy in pediatric populations.

- Alternative formulations to enhance delivery methods.

Q & A

Basic Research Questions

Q. How should researchers design randomized controlled trials (RCTs) for Remdesivir to ensure robust evaluation of efficacy and safety in COVID-19 patients?

Methodological Answer:

- Trial Design: Use a double-blind, placebo-controlled design with allocation ratios (e.g., 2:1 for treatment vs. placebo) to maximize data collection while maintaining rigor. Primary endpoints should include time to clinical improvement (e.g., recovery time, oxygen-support class changes) and mortality rates .

- Inclusion Criteria: Define severity thresholds (e.g., oxygen saturation ≤94%, radiologically confirmed pneumonia) to standardize patient cohorts .

- Data Sources: Leverage international registries (e.g., ICTRP, ClinicalTrials.gov ) and collaborate with regulatory agencies (EMA, FDA) to ensure transparency and data accessibility .

Q. What pharmacokinetic properties of this compound are critical for determining dosing regimens in clinical studies?

Methodological Answer:

- Metabolite Analysis: Focus on the prodrug conversion to its active metabolite GS-441524. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations and assess bioavailability .

- Dosing Optimization: Conduct phase 3 trials comparing 5-day vs. 10-day courses, adjusting for baseline severity. Pharmacokinetic-pharmacodynamic (PK/PD) modeling can guide individualized dosing .

- Stability Testing: Validate drug stability under varying storage conditions (e.g., temperature, pH) to ensure efficacy in clinical settings .

Q. How can researchers validate analytical methods for quantifying this compound in pharmaceutical formulations?

Methodological Answer:

- Method Development: Compare normal-phase (NP) and reversed-phase (RP) HPLC for separation efficiency. Validate parameters per ICH Q2(R1): linearity (1–50 µg/mL), precision (%RSD <2%), and accuracy (98–102%) .

- Degradation Studies: Perform forced degradation under acidic/alkaline conditions to identify stability-indicating markers .

- Cross-Validation: Transfer methods to quality control (QC) labs using inter-laboratory reproducibility tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported clinical efficacy across heterogeneous trials?

Methodological Answer:

- Individual Patient Data (IPD) Meta-Analysis: Pool data from RCTs (e.g., ACTT-1, SOLIDARITY) to stratify outcomes by covariates like ventilation status, age, and comorbidities. Use mixed-effects models to adjust for confounding variables .

- Bayesian Adaptive Trials: Implement Bayesian frameworks to dynamically re-estimate treatment effects as new data emerge, reducing heterogeneity in interim analyses .

- Sensitivity Analyses: Test robustness by excluding outlier studies (e.g., open-label trials) and applying GRADE criteria to assess evidence quality .

Q. What mechanisms underlie potential antiviral resistance to this compound in coronaviruses?

Methodological Answer:

- In Vitro Mutagenesis: Serial passage SARS-CoV-2 in Vero E6 cells under this compound pressure to identify mutations in RNA-dependent RNA polymerase (RdRp). Characterize viral fitness via plaque assays .

- Structural Modeling: Use cryo-EM to map RdRp-Remdesivir interactions. Identify residues (e.g., NSP12 Val557) associated with reduced binding affinity .

- Clinical Correlates: Compare viral load kinetics in responders vs. non-responders using RT-PCR and next-generation sequencing (NGS) .

Q. What advanced computational tools can predict this compound’s efficacy against emerging viral variants?

Methodological Answer:

- Deep Learning Models: Train neural networks on viral genomic data (e.g., GISAID) and biochemical profiles of this compound to predict inhibitory concentrations (IC50) for variants like Omicron .

- Molecular Dynamics (MD) Simulations: Simulate RdRp-Remdesivir binding dynamics to assess steric hindrance from variant-specific mutations (e.g., P323L) .

- Bibliometric Trend Analysis: Use Scopus/PubMed datasets to identify research gaps, such as understudied variants or combination therapies .

Q. How can researchers improve preclinical-to-clinical translation of this compound analogs?

Methodological Answer:

- Animal Models: Use transgenic mice expressing human ACE2 to evaluate lung viral load reduction and cytokine profiles. Compare with non-human primate data .

- Dose Bridging: Apply allometric scaling from animal PK data (e.g., cynomolgus monkeys) to estimate human-equivalent doses, adjusting for metabolic differences .

- Biomarker Integration: Measure interferon-stimulated genes (ISGs) in preclinical models to correlate antiviral response with clinical outcomes .

Q. Data Management and Reproducibility

Q. What strategies ensure data integrity in this compound trials during public health emergencies?

Methodological Answer:

- Centralized Data Platforms: Use platforms like WHO’s COVID-NMA to harmonize data collection across trials. Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Independent Audits: Engage third-party statisticians to verify analyses, particularly for open-label studies with subjective endpoints .

- Pre-registration: Register protocols on PROSPERO or ClinicalTrials.gov to mitigate reporting bias .

Q. Tables: Key Findings from Select Studies

Properties

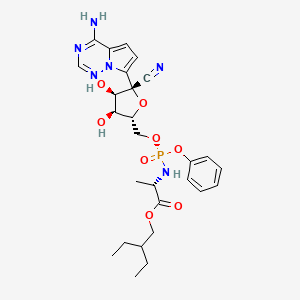

IUPAC Name |

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWYLEGWBNMMLJ-YSOARWBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N6O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701022537 | |

| Record name | Remdesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809249-37-3 | |

| Record name | L-Alanine, N-[(S)-hydroxyphenoxyphosphinyl]-, 2-ethylbutyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809249-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remdesivir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809249373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remdesivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remdesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMDESIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKI37EEHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.